Advanced Structure Elucidation of Quetiapine Impurity N
Advanced Structure Elucidation of Quetiapine Impurity N
The following technical guide details the structure elucidation of Quetiapine Impurity N , specifically identified as the Dipiperazine Diether Impurity (CAS: 1800291-86-4).[1][2][3]
Technical Whitepaper on Isolation, Characterization, and Mechanistic Origin[1][2]
Executive Summary & Identity Confirmation
In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European Pharmacopoeia) represents a critical process-related impurity.[1][2][3] Unlike oxidative degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-extended analogue .[1][2][3]
Correct structural identification is the prerequisite for establishing control strategies.[1][2][3]
| Attribute | Specification |
| Common Name | Quetiapine Impurity N (EP) |
| Chemical Name | 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |
| CAS Number | 1800291-86-4 |
| Molecular Formula | C₂₉H₄₁N₅O₃S |
| Molecular Weight | 539.73 g/mol |
| Structural Class | Dipiperazine Diether (Side-chain homologue) |
Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl metabolites due to the "N" designation.[1][2][3] It is imperative to note that Impurity N refers to the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation state of the nitrogen.[1][2][3]
Mechanistic Origin
Understanding the formation of Impurity N requires analyzing the nucleophilic substitution reaction used to synthesize Quetiapine.[1][2][3]
The Primary Reaction
Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).[1][2][3]
The Impurity Pathway
Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or through a side reaction during the HEEP synthesis.[1][2][3]
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HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.
-
Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethyl]piperazine.[1][2][3]
-
Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride, yielding Impurity N.[1][2][3]
Visualization: Formation Pathway
Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via contaminated side-chain reagents.[1][2][3]
Analytical Strategy & Elucidation
To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is required.[1][2][3][4]
A. High-Resolution Mass Spectrometry (HRMS)
The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]
Fragmentation Pattern (MS/MS):
-
Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-piperazine fragment.[1][2][3][5] This confirms the tricyclic core is intact.[1][2][3]
-
Impurity Specific Ions: Impurity N will show intermediate fragments at m/z > 400, representing the loss of the terminal hydroxy-ethyl group but retention of the second piperazine ring.[1][2][3]
B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight adducts.[1][2][3]
| Signal Region | Quetiapine (1H NMR) | Impurity N (1H NMR) | Diagnostic Feature |
| Aromatic (6.8 - 7.6 ppm) | Integrates to 8H | Integrates to 8H | Core structure identical.[1][2][3] |
| Piperazine (2.4 - 3.5 ppm) | Integrates to 8H (1 ring) | Integrates to 16H (2 rings) | Key Differentiator: Doubling of piperazine signals.[1][3] |
| Ether Linkage (-OCH₂CH₂-) | 2 sets of triplets | 4 sets of triplets | Extended ether chain visible.[1][2][3] |
| Terminal -CH₂OH | Triplet (~3.5 ppm) | Triplet (~3.5 ppm) | Present in both.[1][3] |
13C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region (45-70 ppm).[1][2][3] The symmetry of the piperazine rings may lead to overlapping peaks, but the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).[2][3]
Experimental Protocol: Isolation & Characterization
Self-Validating Workflow: Ensure system suitability before running the isolation.[1][2][3]
Step 1: Enrichment (Optional)
If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]
-
Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]
-
Reconstitute in Methanol/Water (50:50).
Step 2: Preparative HPLC Isolation
Isolate the impurity to >95% purity for spectral analysis.[1][2][3]
-
Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10µm).[1][2][3]
-
Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for basic impurities to improve peak shape.[1][2][3]
-
Gradient:
-
Flow Rate: 15-20 mL/min.
-
Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in reverse phase).[1][2][3]
Step 3: Structural Confirmation[1][2][3][7]
-
Dissolve in DMSO-d6 (preferred over CDCl₃ for better resolution of OH protons).
-
Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]
References
-
European Pharmacopoeia (Ph.[1][2][3][6] Eur.) . Quetiapine Fumarate Monograph. (Defines the impurity profile and naming conventions).
-
PubChem . Quetiapine Related Compounds. National Library of Medicine.[2][3] Available at: [Link] (Accessed Jan 2026).[1][2][3]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Quetiapine Impurity-N | TRC-Q510015-100MG | LGC Standards [lgcstandards.com]
- 3. Quetiapine N-oxide | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
